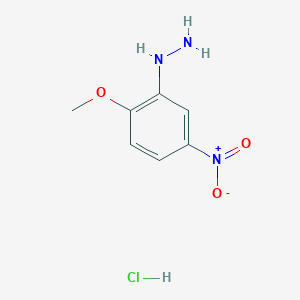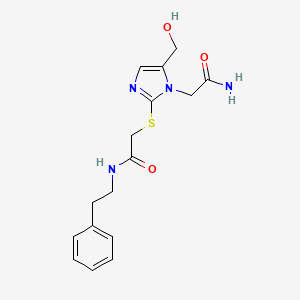
2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide is a complex organic compound It contains multiple functional groups, such as an imidazole ring, a thioether linkage, an amino group, and a hydroxymethyl group
準備方法
Synthetic routes and reaction conditions
Starting Materials: : The synthesis generally begins with the preparation of the imidazole moiety.
Step 1 - Formation of Imidazole Ring: : The imidazole ring is formed through a cyclization reaction involving glyoxal, ammonia, and formaldehyde.
Step 2 - Thioether Linkage: : Next, the imidazole intermediate reacts with a thiol-containing compound under mild basic conditions to form the thioether linkage.
Step 3 - Functional Group Addition: : Functionalization to add the amino and hydroxymethyl groups involves using reagents like methylamine and formaldehyde.
Step 4 - Final Coupling Reaction: : The phenethylacetamide moiety is introduced via a nucleophilic substitution reaction.
Industrial production methods
Industrial production methods optimize these synthetic routes for scale, often using continuous flow reactors to maintain control over reaction conditions, improving yield and purity. Catalysis, solvent choice, and temperature control are critical for efficiency in large-scale production.
化学反応の分析
Types of reactions it undergoes
Oxidation: : The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : The amino and oxo groups can be reduced under hydrogenation conditions using palladium on carbon.
Substitution: : The thioether linkage can undergo nucleophilic substitution with halides under basic conditions.
Common reagents and conditions used in these reactions
Oxidation: : Potassium permanganate, chromium trioxide, in acidic or neutral conditions.
Reduction: : Hydrogen gas, palladium on carbon catalyst.
Substitution: : Halides (e.g., iodomethane), bases like sodium hydroxide or potassium carbonate.
Major products formed from these reactions
Oxidation products: : Formyl or carboxyl derivatives.
Reduction products: : Corresponding alcohols or amines.
Substitution products: : Compounds with substituted alkyl or aryl groups on the sulfur atom.
科学的研究の応用
2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide has diverse applications in:
Chemistry: : Used as a building block for synthesizing more complex molecules due to its multiple reactive sites.
Biology: : Acts as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: : Explored for potential therapeutic effects, especially in enzyme-targeted treatments.
Industry: : Utilized in creating specialty chemicals and materials due to its multifunctional nature.
作用機序
Mechanism
The compound exerts its effects through interactions with specific molecular targets, primarily through its functional groups, which can form hydrogen bonds, van der Waals forces, and ionic interactions.
Molecular targets and pathways involved
Enzymes: : Inhibits or modulates enzyme activity by binding to active sites or allosteric sites.
Receptors: : May act as an agonist or antagonist at receptor sites, altering signal transduction pathways.
類似化合物との比較
Comparison with other similar compounds
2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide vs 2-((1-(2-amino-2-oxoethyl)-5-(methyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide: : The presence of a hydroxymethyl group instead of a methyl group offers additional hydrogen bonding capabilities.
This compound vs 2-((1-(2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide: : The amino group in the first compound provides additional reactivity and potential interactions in biological systems.
List the similar compounds
2-((1-(2-amino-2-oxoethyl)-5-(methyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide
2-((1-(2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide
2-((1-(2-amino-2-hydroxyethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide
Hope you found that detailed enough! Anything else on this topic or a different one?
特性
IUPAC Name |
2-[5-(hydroxymethyl)-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c17-14(22)9-20-13(10-21)8-19-16(20)24-11-15(23)18-7-6-12-4-2-1-3-5-12/h1-5,8,21H,6-7,9-11H2,(H2,17,22)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNADNRLHMLEDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC=C(N2CC(=O)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chlorophenyl)acetamide](/img/structure/B2673990.png)
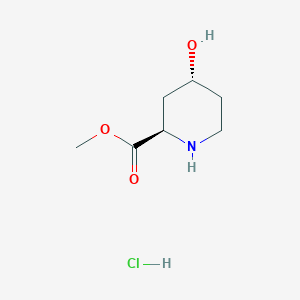
![1-(3-Chloro-2-methylphenyl)-3-[(3-methylbutyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B2673995.png)
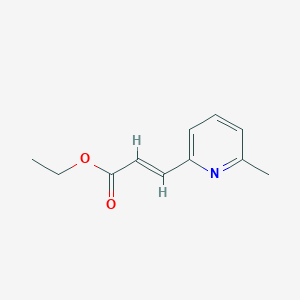
![N-(2H-1,3-benzodioxol-5-yl)-2-({2-[(3-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2673998.png)
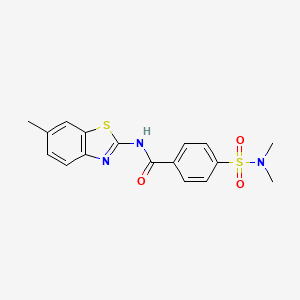
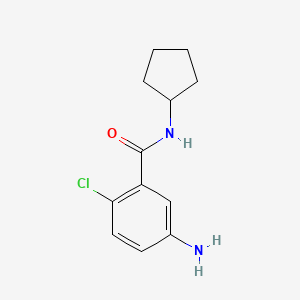
![2-({3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}sulfonyl)benzonitrile](/img/structure/B2674004.png)
![[4-(1-Aminoethyl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanone;hydrochloride](/img/structure/B2674006.png)

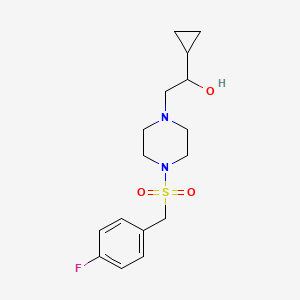
![7-Fluoro-2-methyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2674010.png)
